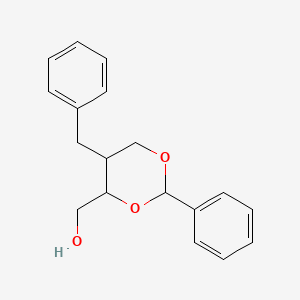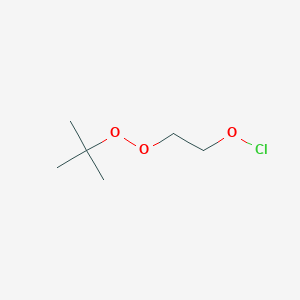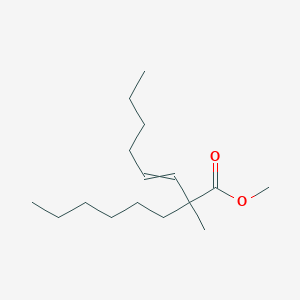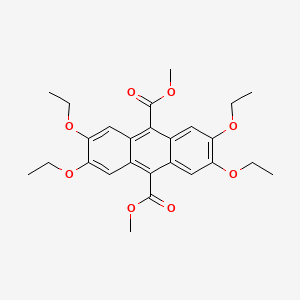
Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate is a chemical compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photophysics, and as intermediates in organic synthesis . This particular compound is characterized by its unique structure, which includes multiple ethoxy groups and carboxylate esters, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate typically involves the esterification of anthracene derivatives. One common method includes the reaction of 2,3,6,7-tetraethoxyanthracene with dimethyl oxalate under acidic conditions to form the desired dicarboxylate ester .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar esterification processes, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Wirkmechanismus
The mechanism of action of Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate involves its interaction with various molecular targets. The ethoxy and carboxylate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes or other proteins, although detailed pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and applications in photophysics.
2,3,6,7-Tetramethoxyanthracene: Similar in structure but with methoxy groups instead of ethoxy, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
89927-45-7 |
|---|---|
Molekularformel |
C26H30O8 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate |
InChI |
InChI=1S/C26H30O8/c1-7-31-19-11-15-16(12-20(19)32-8-2)24(26(28)30-6)18-14-22(34-10-4)21(33-9-3)13-17(18)23(15)25(27)29-5/h11-14H,7-10H2,1-6H3 |
InChI-Schlüssel |
DLMHZDKXXZGKOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OCC)C(=O)OC)OCC)OCC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


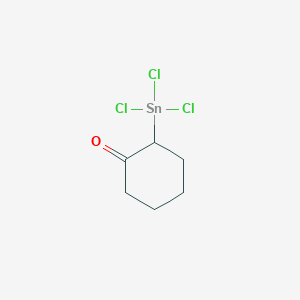

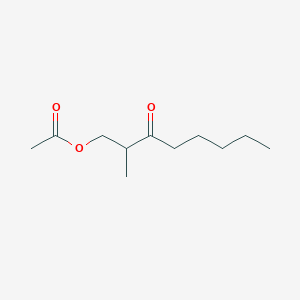
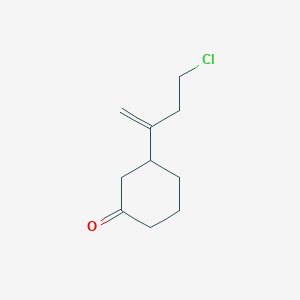
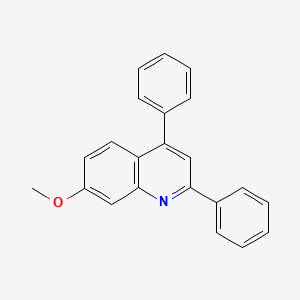
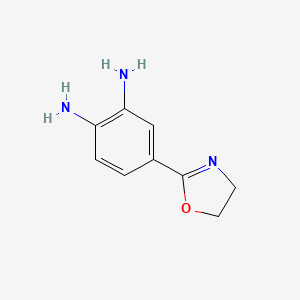

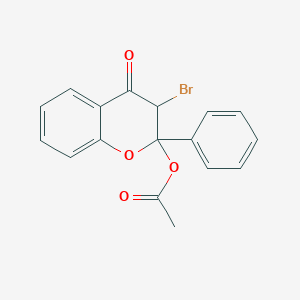
![Chloro{3-[chloro(dimethyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14388161.png)
![2-[(Morpholin-4-yl)methylidene]butanal](/img/structure/B14388164.png)
